3-((1S,2S,4aR,4bS,6aR,9R,10S,10aR,12aR)-1,4a,4b,6a,9,10-Hexamethyl-2-(prop-1-en-2-yl)-1,2,3,4,4a,4b,5,6,6a,7,8,9,10,10a,12,12a-hexadecahydrochrysen-1-yl)propanoic acid
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Overview
Description
Roburic acid is a tetracyclic triterpenoid compound isolated from the roots of plants such as Gentiana dahurica and Gentiana macrophylla . It is known for its anti-inflammatory and anticancer properties . The molecular formula of roburic acid is C30H48O2, and it is characterized by its complex structure, which includes multiple rings and functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
Roburic acid can be synthesized through various chemical reactions involving triterpenoid precursors. One common method involves the extraction of roburic acid from natural sources such as oak galls and Gentiana macrophylla . The extraction process typically involves the use of organic solvents like methanol and chloroform to isolate the compound .
Industrial Production Methods
Industrial production of roburic acid involves large-scale extraction and purification processes. The separation and purification method for roburic acid monomer includes techniques such as solid-phase extraction and gas chromatography-mass spectrometry . These methods ensure high purity and yield of the compound, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Roburic acid undergoes several types of chemical reactions, including:
Oxidation: Roburic acid can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert roburic acid into different reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups in the roburic acid molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of roburic acid. These derivatives can exhibit different biological activities and properties .
Scientific Research Applications
Roburic acid has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex triterpenoid compounds.
Biology: Studied for its role in plant metabolism and its effects on various biological processes.
Industry: Used in the development of pharmaceuticals and other bioactive compounds.
Mechanism of Action
Roburic acid exerts its effects through several molecular targets and pathways:
Inhibition of Cyclooxygenase (COX): Roburic acid acts as an inhibitor of cyclooxygenase enzymes, with IC50 values of 5 μM for COX-1 and 9 μM for COX-2.
NF-κB Signaling Pathway: Roburic acid inhibits the NF-κB signaling pathway by binding to tumor necrosis factor (TNF) and blocking its interaction with TNF receptor 1 (TNF-R1).
Comparison with Similar Compounds
Roburic acid can be compared with other similar tetracyclic triterpenoids, such as:
- Ursolic acid
- Betulinic acid
- Oleanolic acid
- Fomitopinic acid A
- Fomitoside E
Uniqueness
Roburic acid is unique due to its specific molecular structure and its ability to inhibit both COX-1 and COX-2 enzymes effectively. Additionally, its role in inhibiting the NF-κB signaling pathway sets it apart from other similar compounds .
Properties
IUPAC Name |
3-(1,4a,4b,6a,9,10-hexamethyl-2-prop-1-en-2-yl-2,3,4,5,6,7,8,9,10,10a,12,12a-dodecahydrochrysen-1-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O2/c1-19(2)22-12-16-30(8)24(28(22,6)15-13-25(31)32)10-9-23-26-21(4)20(3)11-14-27(26,5)17-18-29(23,30)7/h9,20-22,24,26H,1,10-18H2,2-8H3,(H,31,32) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPYCVULPFKBOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC(C4(C)CCC(=O)O)C(=C)C)C)C2C1C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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